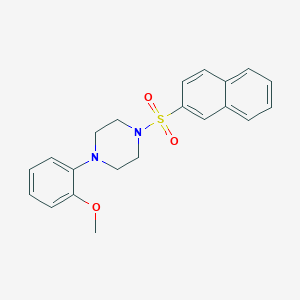
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxyphenyl group and a naphthalene sulfonyl moiety. Its structure can be represented as follows:
This structure is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It has been shown to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in various neurological processes.
- Serotonin Receptor Interaction : The compound acts as an antagonist at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Structure-activity relationship studies have indicated that modifications to the piperazine ring can significantly affect receptor binding affinity and efficacy .
Antimicrobial Activity
Recent studies have explored the compound's potential as an antimicrobial agent. The following table summarizes its activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 32 |
These results suggest that the compound exhibits moderate antimicrobial activity, particularly against gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 20 |
The observed cytotoxicity correlates with the structural features of the compound, indicating that the naphthalene sulfonyl group enhances its interaction with cellular targets involved in cancer cell proliferation .
Case Studies
- Antimycobacterial Activity : A study focused on the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. The compound demonstrated selective inhibition of IMPDH, which is essential for purine biosynthesis in mycobacteria. This mechanism suggests potential for developing new anti-tubercular agents .
- Neuropharmacological Effects : Research into the neuropharmacological profile revealed that the compound may influence serotonin levels and exhibit antidepressant-like effects in animal models. This was supported by behavioral assays that indicated increased locomotion and reduced immobility in forced swim tests .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the piperazine ring and sulfonyl group significantly influence biological activity:
- Piperazine Modifications : Substituents on the piperazine ring can enhance or diminish receptor binding affinity.
- Sulfonyl Group Variations : Changes in the naphthalene sulfonyl moiety affect both antimicrobial and anticancer activities.
Research indicates that maintaining specific structural features is crucial for optimal activity against targeted receptors and enzymes .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-21-9-5-4-8-20(21)22-12-14-23(15-13-22)27(24,25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKMAJWYJPISR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














